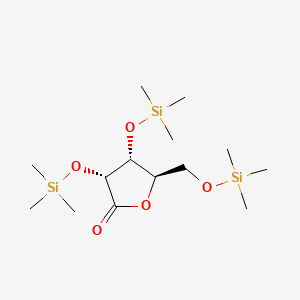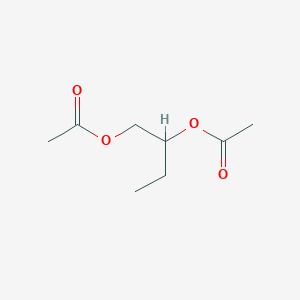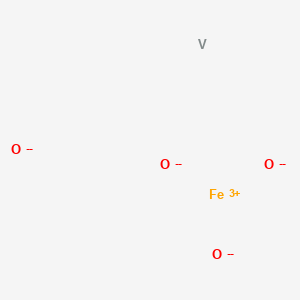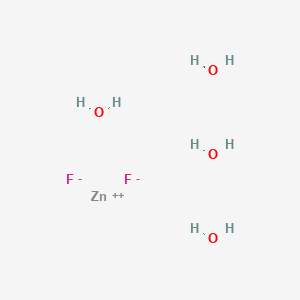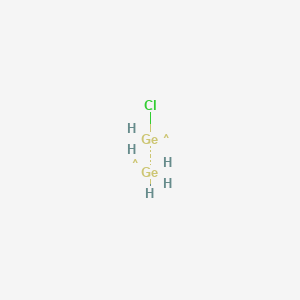
CID 101289876
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 101289876 is a chemical compound with the formula Ge2H5Cl It is a member of the organogermanium compounds, which are compounds containing carbon-germanium bonds
Preparation Methods
CID 101289876 can be synthesized through several methods. One common synthetic route involves the reaction of germanium tetrachloride (GeCl4) with lithium aluminum hydride (LiAlH4) in an ether solvent. This reaction produces chlorogermane (GeH3Cl), which can then be further reacted to form chlorodigermane. Another method involves the Wurtz-type coupling of chlorotriethylgermane with elemental lithium to produce the corresponding digermane
Chemical Reactions Analysis
CID 101289876 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, chlorodigermane can be converted to germanium dioxide (GeO2) using oxidizing agents such as hydrogen peroxide (H2O2). Reduction reactions can produce germanium hydrides, while substitution reactions can replace the chlorine atom with other functional groups, such as alkyl or aryl groups, using reagents like Grignard reagents or organolithium compounds. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CID 101289876 has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other organogermanium compounds. In materials science, chlorodigermane is used in the deposition of germanium-containing thin films for electronic and optoelectronic devices . In biology and medicine, organogermanium compounds, including chlorodigermane, are studied for their potential therapeutic properties, such as anticancer and immunomodulatory effects. Additionally, chlorodigermane is used in the development of new photoinitiators for visible light photopolymerization .
Mechanism of Action
The mechanism of action of chlorodigermane involves its interaction with various molecular targets and pathways. In biological systems, organogermanium compounds are believed to exert their effects by modulating the immune system and inducing apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but studies suggest that these compounds can interact with cellular proteins and enzymes, leading to changes in cell signaling and function.
Conclusion
CID 101289876 is a versatile organogermanium compound with significant potential in various scientific and industrial applications. Its unique properties and reactivity make it an important compound for research and development in chemistry, materials science, biology, and medicine.
Properties
CAS No. |
13825-03-1 |
|---|---|
Molecular Formula |
ClGe2H5 |
Molecular Weight |
185.75 |
IUPAC Name |
chloro-$l^{3} |
InChI |
InChI=1S/ClGeH2.GeH3/c1-2;/h2H2;1H3 |
InChI Key |
IXAKFRBIDWZXMT-UHFFFAOYSA-N |
SMILES |
Cl[GeH2].[GeH3] |
Synonyms |
Chlorodigermane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1h-Pyrrolo[3,4-b]quinoxaline](/img/structure/B576942.png)
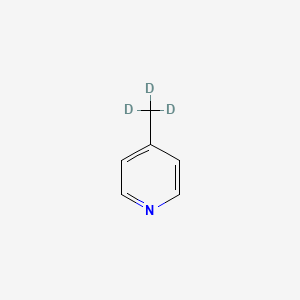
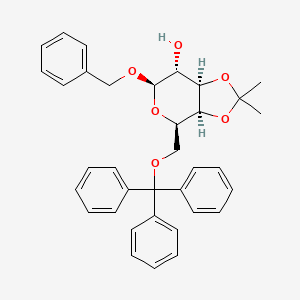
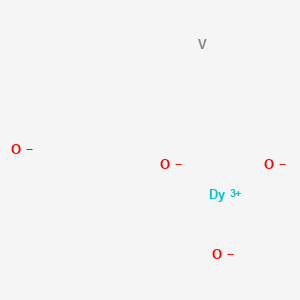
![4H-Pyrrolo[3,4-d]pyrimidine](/img/structure/B576949.png)


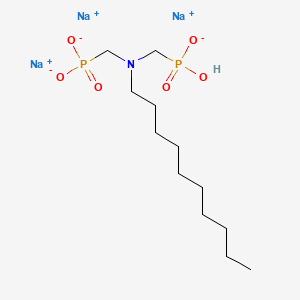
![2-[[Ethoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B576956.png)
